N-(4-butylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(4-butylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thiazole ring fused to a pyrimidine ring, with a butylphenyl group attached to the nitrogen atom and a carboxamide group at the 6-position.
Properties
IUPAC Name |
N-(4-butylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-2-3-4-12-5-7-13(8-6-12)19-15(21)14-11-18-17-20(16(14)22)9-10-23-17/h5-11H,2-4H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQNTEWRCNPQCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-butylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can be achieved through various synthetic routes. One common method involves the cyclocondensation of 4-butylphenylthiourea with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide. The reaction conditions typically include heating the mixture under reflux for several hours to ensure complete cyclization and formation of the desired product.
Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of different solvents, catalysts, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N-(4-butylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles such as amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer activities. Researchers are exploring its use in developing new therapeutic agents.
Medicine: The compound’s biological activities make it a promising candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in biological processes, leading to its observed biological activities. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.
Comparison with Similar Compounds
N-(4-butylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can be compared with other thiazolopyrimidine derivatives, such as:
- N-(4-chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- N-(4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- N-(4-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
These compounds share a similar core structure but differ in the substituents attached to the phenyl ring
Biological Activity
N-(4-butylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolopyrimidine class, which has shown significant promise in various therapeutic applications. Its unique structure, characterized by a thiazole ring fused with a pyrimidine moiety, enhances its biological activity, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits notable antibacterial and antifungal activities. A study published in "Bioorganic & Medicinal Chemistry Letters" demonstrated its effectiveness against multiple strains of bacteria and fungi, highlighting its potential as a novel antimicrobial agent.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | < 29 μg/mL |
| S. typhimurium | < 132 μg/mL |
| C. albicans | < 207 μg/mL |
| S. aureus | < 40 μg/mL |
| B. subtilis | < 47 μg/mL |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown anti-inflammatory activity in animal models. Research published in the "European Journal of Medicinal Chemistry" reported that it effectively reduced inflammation markers, suggesting its potential utility in treating inflammatory diseases.
Anticancer Activity
Emerging studies also indicate that this compound may possess anticancer properties. Thiazolopyrimidine derivatives have been linked to inhibiting cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .
Understanding the mechanism of action is crucial for optimizing the therapeutic potential of this compound. Current research focuses on its binding affinity to specific enzymes and receptors, which could elucidate its interactions at the molecular level and inform future drug design strategies.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several thiazolopyrimidine derivatives, including this compound. The results indicated that this compound exhibited superior activity against Gram-negative bacteria compared to other derivatives tested. The study utilized broth microdilution methods to determine MIC values and performed molecular docking studies to assess binding interactions with bacterial targets .
Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory properties, researchers administered this compound to animal models with induced inflammation. The compound significantly reduced levels of pro-inflammatory cytokines and demonstrated a dose-dependent response, suggesting its potential as a therapeutic agent for inflammatory conditions.
Q & A
Q. Table 1: Synthetic Conditions for Analogous Compounds
Which spectroscopic and crystallographic techniques are critical for characterizing the structure of this compound?
Basic Research Question
- X-ray crystallography : Resolves molecular conformation, hydrogen bonding, and ring puckering. For example, triclinic (P1) or monoclinic systems with SHELXL refinement (R factor < 0.06) confirm non-planar thiazolo-pyrimidine cores .
- NMR spectroscopy :
- Mass spectrometry : Molecular ion peaks (e.g., m/z 356–357) confirm molecular weight .
How can crystallographic data resolve conformational ambiguities such as ring puckering in the thiazolo[3,2-a]pyrimidine core?
Advanced Research Question
- Ring puckering analysis : The pyrimidine ring adopts a flattened boat conformation, with C5 deviating by 0.224 Å from the mean plane. Cremer-Pople parameters (Q, θ, φ) quantify puckering amplitude and pseudorotation .
- Hydrogen bonding networks : C—H···O interactions (2.5–2.9 Å) stabilize crystal packing. Graph-set analysis (e.g., C(6) chains) identifies bifurcated hydrogen bonds along the c-axis .
- SHELX refinement : SHELXL iteratively adjusts atomic displacement parameters (ADPs) to minimize R1 values (< 0.06) and resolve disorder .
What in vitro assays are suitable for evaluating the bioactivity of this compound, and how can contradictory activity data be interpreted?
Advanced Research Question
- Immunoproteasome inhibition : β1i/β5i subunit assays (IC₅₀) measure competitive binding using fluorogenic substrates (e.g., Ac-WLA-AMC). Activity discrepancies may arise from stereoelectronic effects of the 4-butylphenyl group .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HepG2) evaluate cytotoxicity. Contradictions may stem from solubility differences (DMSO vs. aqueous buffers) or metabolic instability .
- Data reconciliation : Normalize activity to molar extinction coefficients or use orthogonal assays (e.g., SPR for binding kinetics) .
How should researchers address discrepancies in reported synthetic yields or spectral data for derivatives of this compound?
Advanced Research Question
- Yield discrepancies : Verify reaction stoichiometry (e.g., aldehyde:pyrimidine ratio) and purity of starting materials. Impurities >5% reduce yields by 15–30% .
- Spectral inconsistencies :
What computational strategies can predict the binding affinity of this compound to target proteins?
Advanced Research Question
- Molecular docking : AutoDock Vina or Glide predicts interactions with catalytic residues (e.g., Thr1 in the immunoproteasome). Docking scores correlate with β5i inhibition (R² = 0.76) .
- QSAR modeling : Hammett σ values of substituents (e.g., 4-butylphenyl, σ = -0.15) predict electronic effects on bioactivity .
- MD simulations : Analyze stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) to prioritize synthesis targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
